2-Chloroisophthalic acid
Overview
Description
2-Chloroisophthalic acid is an organic compound with the molecular formula C8H5ClO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
2-Chloroisophthalic acid can be synthesized through several methods. One common synthetic route involves the chlorination of isophthalic acid. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom on the benzene ring .
Industrial production methods often involve large-scale chlorination processes, where isophthalic acid is treated with chlorine gas in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
2-Chloroisophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents like sodium hydroxide or potassium hydroxide.
Esterification: The carboxylic acid groups can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents and conditions used in these reactions include strong bases for substitution reactions, acid catalysts for esterification, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloroisophthalic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: This compound is used in the production of polymers, resins, and coatings
Mechanism of Action
The mechanism by which 2-chloroisophthalic acid exerts its effects depends on its specific application. In enzyme inhibition studies, the compound interacts with the active site of the enzyme, blocking its activity. In drug development, it may target specific molecular pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
2-Chloroisophthalic acid can be compared with other similar compounds, such as:
Isophthalic acid: The parent compound without the chlorine substitution.
2-Bromoisophthalic acid: Similar structure but with a bromine atom instead of chlorine.
2-Fluoroisophthalic acid: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and the effects of the chlorine atom on its chemical properties. The presence of the chlorine atom can influence the compound’s reactivity, making it more suitable for certain chemical reactions and applications .
Properties
IUPAC Name |
2-chlorobenzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKVZDOEWYNQIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345282 | |
Record name | 2-Chloroisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13049-16-6 | |
Record name | 2-Chloroisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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